![molecular formula C20H17N3O3S B14971399 2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B14971399.png)
2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
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Overview
Description
2-{[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a complex organic compound that features a unique combination of functional groups, including an allyl group, a benzodioxole moiety, a triazole ring, and a phenylethanone structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a nucleophilic substitution reaction, often using a benzodioxole derivative and a suitable leaving group.
Allylation: The allyl group is added via an allylation reaction, typically using allyl halides and a base.
Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved through a nucleophilic substitution reaction between a thiol and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the allyl or benzodioxole positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly in targeting specific cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to apoptosis, cell cycle regulation, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-{[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-2-phenylethanone: Similar structure but with different positioning of functional groups.
2-{[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylpropanone: Variation in the alkyl chain length.
2-{[4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylbutanone: Another variation in the alkyl chain length.
Uniqueness
The uniqueness of 2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C20H17N3O3S/c1-2-10-23-19(15-8-9-17-18(11-15)26-13-25-17)21-22-20(23)27-12-16(24)14-6-4-3-5-7-14/h2-9,11H,1,10,12-13H2 |
InChI Key |
IGGMMXQRIWVOQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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